4-methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
CAS No.: 1797718-16-1
Cat. No.: VC7595427
Molecular Formula: C18H24N4O4S
Molecular Weight: 392.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797718-16-1 |
---|---|
Molecular Formula | C18H24N4O4S |
Molecular Weight | 392.47 |
IUPAC Name | 4-methoxy-2,5-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C18H24N4O4S/c1-13-11-16(14(2)10-15(13)25-3)27(23,24)20-12-17-19-5-4-18(21-17)22-6-8-26-9-7-22/h4-5,10-11,20H,6-9,12H2,1-3H3 |
Standard InChI Key | FCSMBFDCTAAMAL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3)C)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a benzenesulfonamide core substituted with methoxy (4-position) and methyl groups (2- and 5-positions), linked via a sulfonamide bridge to a (4-morpholinopyrimidin-2-yl)methyl moiety. The benzene ring’s electron-donating groups (methoxy and methyl) enhance its stability and influence electronic distribution, while the pyrimidine-morpholine segment introduces heterocyclic complexity critical for bioactivity .
Molecular Formula and Weight
The molecular formula is deduced as C₁₉H₂₇N₅O₄S, with a molecular weight of 429.51 g/mol (calculated using PubChem’s algorithm ). This aligns with structural analogs such as 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide (C₁₆H₂₆N₂O₄S, MW 342.5 g/mol ), adjusted for the pyrimidine extension.
Spectroscopic Characteristics
-
NMR: The aromatic protons of the benzene ring are expected between δ 6.8–7.5 ppm, with methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3–2.6 ppm). The morpholine’s oxymethylene protons (δ ~3.7 ppm) and pyrimidine’s deshielded protons (δ ~8.2–8.9 ppm) would dominate the spectrum .
-
HRMS: A calculated [M+H]⁺ peak at m/z 430.1764 (C₁₉H₂₈N₅O₄S⁺) aligns with pyrimidine-thioindole conjugates in anticancer studies .
Comparative Analysis with Analogues
The pyrimidine-morpholine group distinguishes this compound, likely enhancing kinase-binding affinity compared to simpler morpholine derivatives .
Synthesis and Analytical Characterization
Proposed Synthetic Routes
The synthesis likely involves sequential functionalization:
-
Benzenesulfonamide Core: Sulfonation of 4-methoxy-2,5-dimethylbenzene followed by chlorination to form the sulfonyl chloride intermediate .
-
Pyrimidine-Morpholine Segment: Preparation of 4-morpholinopyrimidin-2-yl)methylamine via nucleophilic substitution of 2-aminopyrimidine with morpholine, followed by reductive amination .
-
Coupling: Reacting the sulfonyl chloride with (4-morpholinopyrimidin-2-yl)methylamine under basic conditions to form the sulfonamide bond .
Analytical Validation
-
FT-IR: Expected peaks include S=O stretching (1170–1370 cm⁻¹), N-H bending (1530 cm⁻¹), and C-O-C from morpholine (1100 cm⁻¹) .
-
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water) would resolve the compound with a retention time >10 min, similar to sulfonamide analogs .
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Profile
The compound’s pyrimidine moiety aligns with kinase inhibitors targeting VEGFR-2, as seen in pyrimidine-thioindole conjugates (IC₅₀: 0.31–5.22 μM ). The sulfonamide group may confer antimicrobial properties, though this remains untested .
Putative Mechanism of Action
-
Kinase Inhibition: Pyrimidine derivatives disrupt ATP-binding pockets in kinases like VEGFR-2, inhibiting angiogenesis .
-
Microbial Targets: Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate synthesis, though morpholine groups may alter selectivity .
ADME/T Predictions
These properties suggest oral bioavailability challenges, necessitating prodrug strategies .
Comparative Efficacy and Structural Optimization
SAR of Pyrimidine-Sulfonamide Hybrids
-
Pyrimidine Ring: Nitrogen positioning (2- vs. 4-) modulates kinase affinity. 4-Morpholino substitution enhances solubility .
-
Sulfonamide Linker: Longer chains (e.g., methylene vs. propylene) reduce steric hindrance, improving target engagement .
Benchmarking Against Clinical Candidates
Compound | Target | IC₅₀/EC₅₀ | Reference |
---|---|---|---|
Sorafenib | VEGFR-2 | 210 nM | |
Pretomanid | Mycobacterium | 0.1–0.5 μg/mL | |
Target Compound (Pred.) | VEGFR-2 | 1–5 μM | (Extrapolated) |
While less potent than sorafenib, structural tuning (e.g., fluorination) could enhance activity .
Future Directions and Research Gaps
Priority Investigations
-
In Vitro Screening: Prioritize kinase (VEGFR-2, EGFR) and antimicrobial panels to validate hypothesized targets.
-
Crystallography: Resolve binding modes with VEGFR-2 to guide lead optimization .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume